

# Chemical properties of 5-Hydroxyomeprazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hydroxyomeprazole

Cat. No.: B127751

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyomeprazole

For Researchers, Scientists, and Drug Development Professionals

## Introduction

5-Hydroxyomeprazole is the primary and pharmacologically inactive human metabolite of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] The formation of 5-Hydroxyomeprazole is a critical step in the clearance of omeprazole from the body.[1] This process is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] Consequently, the pharmacokinetics of omeprazole and the plasma concentration of 5-Hydroxyomeprazole can vary significantly among individuals depending on their CYP2C19 genotype.[4]

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Hydroxyomeprazole. It includes quantitative physicochemical data, detailed experimental protocols for property determination, and diagrams illustrating its metabolic formation and analytical workflows.

## Chemical and Physical Properties

5-Hydroxyomeprazole is classified as a sulfinylbenzimidazole.[5] It is structurally similar to its parent compound, omeprazole, with the addition of a hydroxyl group on the pyridine ring, which increases its hydrophilicity.[2] The key identifiers and physicochemical properties are summarized in the tables below.

## Molecular Identifiers

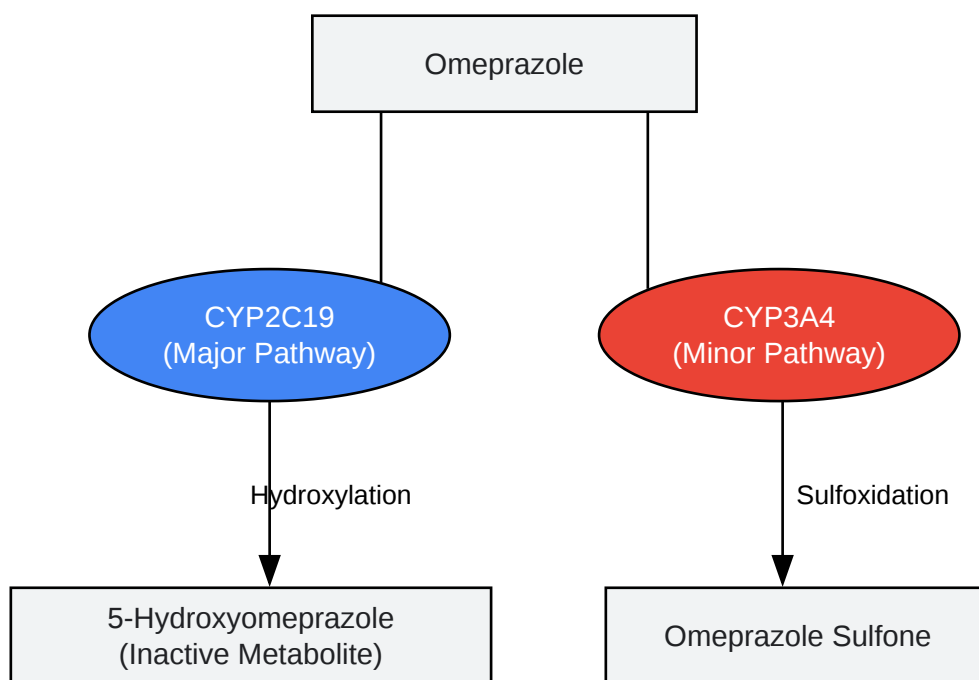
Identifier	Value	Source(s)
IUPAC Name	[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-pyridinyl]methanol	[6]
Synonyms	5-Hydroxymethylomeprazole, 5-hydroxy OMEP	[3][6]
CAS Number	92340-57-3	[3]
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S	[3]
Molecular Weight	361.42 g/mol	[7]
InChIKey	CMZHQFXXAAIBKE-UHFFFAOYSA-N	[3]
SMILES	<chem>CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C</chem> <chem>O)OC</chem>	[5]

## Physicochemical Data

Property	Value	Method	Source(s)
Physical Form	Solid. Off-white to pale yellow or white to pale brown.	Visual Inspection	-
Melting Point	144-146 °C	Capillary Method	-
pKa (Strongest Acidic)	9.29	Predicted (ChemAxon)	[5]
pKa (Strongest Basic)	3.93	Predicted (ChemAxon)	[5]
Water Solubility	0.75 g/L	Predicted (ALOGPS)	[5]
LogP	1.05 - 1.15	Predicted (ALOGPS, ChemAxon)	[5]
UV λmax	205, 302 nm	UV Spectroscopy	[3]
Solubility (Organic)	DMF: 20 mg/mL DMSO: 10 mg/mL Ethanol: 2 mg/mL	Experimental	[3]

## Metabolic Pathway

The primary metabolic pathway for omeprazole is hydroxylation at the 5-position of the pyridine ring to form **5-Hydroxyomeprazole**. This reaction is almost exclusively mediated by the CYP2C19 enzyme in the liver. A secondary pathway, sulfoxidation, is catalyzed by CYP3A4 to form omeprazole sulfone. The efficiency of the CYP2C19 pathway is a major determinant of omeprazole's therapeutic efficacy and inter-individual variability.[8][9]



[Click to download full resolution via product page](#)

Figure 1: Primary metabolic pathways of Omeprazole.

## Experimental Protocols

The determination of key chemical properties requires standardized experimental procedures. The following sections detail common methodologies used for pharmaceutical compounds like **5-Hydroxyomeprazole**.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring pH changes in a solution during titration with a standardized acid or base.<sup>[10][11]</sup>

Methodology:

- Preparation: A 1 mM solution of **5-Hydroxyomeprazole** is prepared in purified water, potentially with a co-solvent if solubility is low. The ionic strength is kept constant using a background electrolyte, such as 0.15 M KCl.<sup>[10]</sup>
- Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).<sup>[10]</sup>

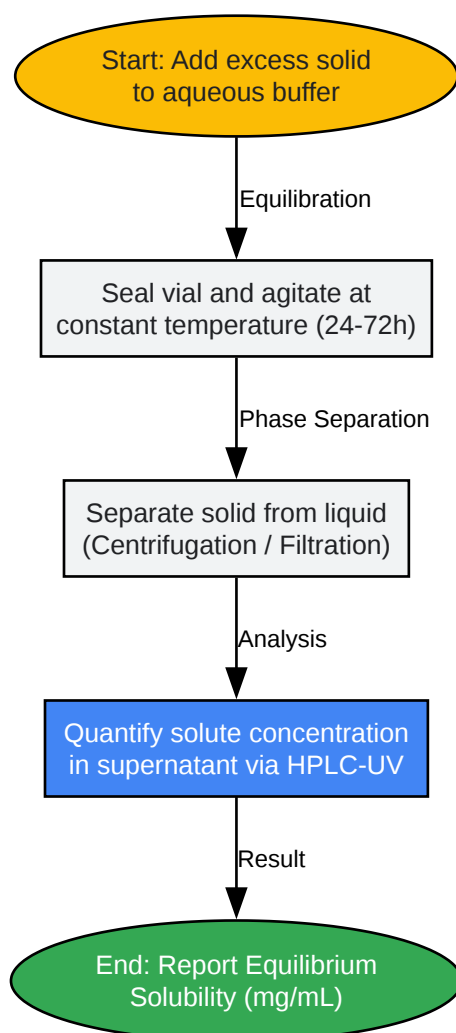
- Titration: The sample solution is placed in a temperature-controlled vessel (25 °C) on a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO<sub>2</sub>.[\[11\]](#)
- Data Collection: The solution is titrated with standardized 0.1 M HCl or 0.1 M NaOH. The pH is recorded after each incremental addition of titrant, allowing the system to equilibrate at each step.[\[10\]](#)
- Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point or is calculated by analyzing the inflection point of the curve. The experiment is performed in triplicate to ensure reproducibility.[\[10\]](#)

## Determination of Aqueous Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[\[12\]](#)[\[13\]](#)

Methodology:

- Preparation: An excess amount of solid 5-**Hydroxymeprazole** is added to a vial containing a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[\[12\]](#)
- Equilibration: The vials are sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[14\]](#)[\[15\]](#)
- Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) or centrifuged to separate the undissolved solid.[\[16\]](#)
- Quantification: The concentration of dissolved 5-**Hydroxymeprazole** in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[13\]](#)
- Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.



[Click to download full resolution via product page](#)

Figure 2: Workflow for the Shake-Flask Solubility method.

## Determination of Melting Point

The melting point provides information on the purity and identity of a crystalline solid.[17]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **5-Hydroxyomeprazole** is packed into a thin-walled capillary tube to a height of 1-2 mm.[1][18]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a heated metal block or Thiele tube with oil bath) alongside a calibrated thermometer.[17]

- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Measurement: The heating rate is then slowed to 1-2 °C per minute.[\[17\]](#) The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[\[1\]](#)
- Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[\[17\]](#)

## In Vitro Metabolism Assay (CYP2C19)

This assay evaluates the metabolic conversion of a substrate by a specific enzyme, typically using human liver microsomes (HLMs) which are rich in CYP enzymes.[\[19\]](#)

Methodology:

- Incubation Mixture: A typical incubation mixture (total volume ~100-200 µL) in a phosphate buffer (pH 7.4) includes:
  - Human Liver Microsomes (e.g., 0.1 mg/mL)[\[20\]](#)
  - Omeprazole (substrate)
  - An NADPH-regenerating system (cofactor for CYP activity)[\[20\]](#)
- Reaction: The reaction is initiated by adding the substrate or the NADPH system after a brief pre-incubation period at 37 °C.[\[20\]](#)
- Termination: After a set time (e.g., 30 minutes), the reaction is stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[\[20\]](#)
- Sample Processing: The quenched mixture is centrifuged to pellet the precipitated proteins.
- Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of **5-Hydroxyomeprazole** formed.[\[19\]](#)

## Spectroscopic Analysis

Spectroscopic data is fundamental for confirming the chemical structure and identity of 5-**Hydroxyomeprazole**.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of 5-**Hydroxyomeprazole** and to identify its degradation products under acidic conditions.[21][22] This technique provides precise mass-to-charge ratio data essential for structural elucidation.
- UV Spectroscopy: The molecule exhibits maximum absorbance ( $\lambda_{\text{max}}$ ) at 205 nm and 302 nm in solution, which is characteristic of its chromophoric structure.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR (Proton NMR): This technique would provide detailed information about the number and types of hydrogen atoms in the molecule, including their chemical environment and connectivity. Specific signals would be expected for the aromatic protons on the benzimidazole and pyridine rings, the methoxy groups, the methyl group, and the methylene protons of the hydroxymethyl and sulfinylmethyl groups.
  - $^{13}\text{C}$  NMR (Carbon-13 NMR): This analysis would identify all unique carbon atoms in the structure, providing complementary information to the  $^1\text{H}$  NMR. (Note: While these NMR techniques are standard for structural confirmation, specific experimental peak lists and assignments for 5-**Hydroxyomeprazole** are not readily available in public databases.)
- Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands would include O-H stretching (from the alcohol and N-H), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the heteroaromatic rings), and a strong S=O stretching band for the sulfoxide group. (Note: Specific experimental IR spectral data for 5-**Hydroxyomeprazole** is not readily available in public databases.)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. [byjus.com](https://byjus.com) [[byjus.com](https://byjus.com)]
- 2. 5-Hydroxy omeprazole standards | [@rtMolecule](https://artmolecule.fr) [[artmolecule.fr](https://artmolecule.fr)]
- 3. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 5. Human Metabolome Database: Showing metabocard for 5-Hydroxyomeprazole (HMDB0014010) [[hmdb.ca](https://hmdb.ca)]
- 6. Hydroxyomeprazole | C17H19N3O4S | CID 119560 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 7. [schd-shimadzu.com](https://schd-shimadzu.com) [[schd-shimadzu.com](https://schd-shimadzu.com)]
- 8. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 9. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [creative-bioarray.com](https://creative-bioarray.com) [[creative-bioarray.com](https://creative-bioarray.com)]
- 11. [dergipark.org.tr](https://dergipark.org.tr) [[dergipark.org.tr](https://dergipark.org.tr)]
- 12. [who.int](https://who.int) [[who.int](https://who.int)]
- 13. [ps.tbzmed.ac.ir](https://ps.tbzmed.ac.ir) [[ps.tbzmed.ac.ir](https://ps.tbzmed.ac.ir)]
- 14. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 15. [enamine.net](https://enamine.net) [[enamine.net](https://enamine.net)]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [[protocols.io](https://protocols.io)]
- 17. [chem.ucalgary.ca](https://chem.ucalgary.ca) [[chem.ucalgary.ca](https://chem.ucalgary.ca)]
- 18. [uomustansiriyah.edu.iq](https://uomustansiriyah.edu.iq) [[uomustansiriyah.edu.iq](https://uomustansiriyah.edu.iq)]
- 19. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 20. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 21. [researchonline.gcu.ac.uk](https://researchonline.gcu.ac.uk) [[researchonline.gcu.ac.uk](https://researchonline.gcu.ac.uk)]
- 22. [researchonline.gcu.ac.uk](https://researchonline.gcu.ac.uk) [[researchonline.gcu.ac.uk](https://researchonline.gcu.ac.uk)]

- To cite this document: BenchChem. [Chemical properties of 5-Hydroxyomeprazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127751#chemical-properties-of-5-hydroxyomeprazole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)